molecular formula C18H18N2O5S B11704448 ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11704448
M. Wt: 374.4 g/mol
InChI Key: YJZMOLJYKFZGQK-VXLYETTFSA-N
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Description

Ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties .

Preparation Methods

The synthesis of ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in biochemistry and pharmacology.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in antimicrobial and anticancer applications.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiophene core may also play a role in binding to specific enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives such as:

  • Ethyl 2-{[(E)-(2-chloro-4-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-(carbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate . These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and biological activities. The unique combination of functional groups in ethyl 2-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate contributes to its distinct reactivity and potential applications.

Properties

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 2-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H18N2O5S/c1-2-25-18(22)16-13-5-3-4-6-15(13)26-17(16)19-10-11-9-12(20(23)24)7-8-14(11)21/h7-10,21H,2-6H2,1H3/b19-10+

InChI Key

YJZMOLJYKFZGQK-VXLYETTFSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O

Origin of Product

United States

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